1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine
CAS No.:
Cat. No.: VC17872442
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FNO |
|---|---|
| Molecular Weight | 197.25 g/mol |
| IUPAC Name | 1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3 |
| Standard InChI Key | MVOWKXUOKRGPRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(C1=CC(=CC=C1)OC)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₆FNO, with a molecular weight of 197.25 g/mol. Its structure features a central carbon atom bonded to a fluorine atom, a 3-methoxyphenyl group, and two methyl groups, with an amine group completing the tetrahedral geometry. The methoxy group at the phenyl ring’s para position and the fluorine’s electronegativity influence its electronic distribution, potentially enhancing binding interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆FNO |
| Molecular Weight | 197.25 g/mol |
| SMILES | Not Provided |
| InChI Key | Not Available |
The absence of SMILES or InChI identifiers in available sources complicates precise stereochemical analysis. Comparative studies with structurally similar amines suggest that the fluorine atom may stabilize adjacent charges via inductive effects, while the methoxy group enhances solubility in polar solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine typically begins with 3-methoxybenzaldehyde and 2-methylpropan-2-amine (tert-butylamine) as precursors. A proposed pathway involves:
-
Condensation: Reacting 3-methoxybenzaldehyde with tert-butylamine to form an imine intermediate.
-
Fluorination: Introducing fluorine via electrophilic substitution or nucleophilic displacement, though specific reagents remain unspecified in available data.
-
Purification: Utilizing column chromatography or recrystallization to isolate the final product.
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring fluorine incorporation at the correct position without affecting the methoxy group.
-
Steric Hindrance: The bulky tert-butylamine group may slow reaction kinetics, necessitating elevated temperatures or catalysts.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amine group’s lone pair enables participation in nucleophilic substitution reactions, potentially forming amides or Schiff bases. For example, reaction with acyl chlorides could yield N-acylated derivatives, enhancing bioavailability.
Electrophilic Aromatic Substitution
The electron-rich 3-methoxyphenyl ring may undergo nitration or sulfonation, though the fluorine’s electron-withdrawing effect could direct substituents to meta or para positions.
| Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Research Gaps and Future Directions
Unexplored Territories
-
Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies limits therapeutic potential.
-
Catalytic Applications: Potential as a ligand in asymmetric catalysis remains untested.
-
Toxicological Profiles: Chronic exposure risks and ecotoxicological impacts are unknown .
Methodological Advances
-
Crystallography: Single-crystal X-ray diffraction could resolve stereochemical uncertainties.
-
Computational Modeling: DFT studies to predict reactivity and binding affinities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume